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Get Quote

The solid-state structure of the compound often referred to as "4-AcO-EPT fumarate" has been precisely

determined through single-crystal X-ray diffraction. Contrary to prior assumptions, the crystalline form is a

complex consisting of bis(4-acetoxy-N-ethyl-N-n-propyltryptammonium) fumarate–fumaric acid (1/1)

[1] [2].

Key Crystallographic Data [1]

Parameter Description

Chemical
Formula

2C₁₇H₂₅N₂O₂⁺ · C₄H₂O₄²⁻ · C₄H₄O₄

Crystal System Triclinic

Space Group P1

Asymmetric Unit One 4-AcO-EPT cation, one half of a fumarate dianion, one half of a fumaric acid

molecule

Hydrogen
Bonding

N—H⋯O and O—H⋯O bonds form infinite chains along the [001] direction

Structural Details:
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Cation: The 4-AcO-EPT cation is singly protonated. The indole ring system is nearly planar, and the

ethyl-propyl amino arm exhibits disorder over two orientations [1].
Anions: The full fumarate dianion and the full fumaric acid molecule are each generated by

crystallographic inversion symmetry, and both are nearly planar [1].

This structural characterization is critical as it corrects previous misidentifications of the material as a simple

fumarate or hydrofumarate salt, an error that can compromise downstream research data [2].

Pharmacological Profile and Experimental Data

4-AcO-EPT is studied as a putative prodrug for the psychedelic analogue 4-HO-EPT. The data below

summarizes its known pharmacological activity.

In Vitro Functional Activity and Binding at 5-HT2A Receptors [1] [3]

Compound 5-HT2A EC₅₀ (nM) Relative Efficacy In Vivo HTR Potency

4-AcO-EPT 24.0 Partial Agonist Active (prodrug)

4-HO-EPT (metabolite) 4.24 Substantial Agonist Not Specified

Psilocin (4-HO-DMT) ~4-24 nM (literature range) Full Agonist Active

Key Findings:

Prodrug Behavior: O-acetylation reduces in vitro 5-HT2A potency by about 10- to 20-fold compared
to the 4-hydroxy analog, but has little effect on in vivo potency in the mouse head-twitch response

(HTR) assay. This supports the hypothesis that 4-AcO-EPT acts as a prodrug that is deacetylated in
vivo to the active metabolite 4-HO-EPT [3].

Increased Metabolic Efficiency: Compared to psilocybin, the acetate ester (psilacetin/4-AcO-DMT)
hydrolyzes about forty times faster in vitro, suggesting 4-AcO-EPT may also be a more efficient

prodrug for delivering the active 4-hydroxy compound [1].

Detailed Experimental Protocols

For reproducibility, here are the methodologies cited in the research.
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1. Synthesis and Crystallization [1]

Procedure: Crystals of the title compound were grown via slow evaporation of an aqueous solution of
commercially sourced '4-AcO-EPT fumarate' from a chemical supplier.

Key Technique: The definitive chemical characterization was achieved through single-crystal X-ray
diffraction.

2. In Vitro Functional Assay [3]

Objective: To assess functional activation at serotonin receptors.
Method: Calcium mobilization assays were conducted in cells expressing human 5-HT₂A, 5-HT₂B,

and 5-HT₂C receptors. Cells are loaded with a calcium-sensitive fluorescent dye. Agonist application
induces receptor-mediated calcium release, which is measured as a fluorescence change. Dose-

response curves are generated to determine EC₅₀ values and efficacy.
Application: This protocol was used to determine the functional activity data for 4-AcO-EPT and its

analogs presented in the table above.

3. In Vivo Behavioral Assay (Head-Twitch Response) [3]

Objective: To measure 5-HT₂A receptor activation in a live animal model, which is a behavioral proxy

for human hallucinogenic effects.
Method:

Animals: Male C57BL/6J mice.
Dosing: Test compounds are dissolved in saline or a tartaric acid/water solution and

administered intraperitoneally.
Measurement: Following drug administration, the number of spontaneous head-twitches is

recorded by an observer or an automated system over a defined period. A dose-response
relationship is established to determine behavioral potency.

Pathways and Relationships Visualized

The following diagram illustrates the prodrug metabolism and research workflow for 4-AcO-EPT.
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Research Implications Summary

The precise characterization of 4-AcO-EPT's crystal structure corrects prior literature and ensures the

accuracy of future pharmacological studies [1] [2]. Its well-defined prodrug behavior, with efficient

conversion to the active 4-HO-EPT metabolite, makes it a valuable compound for investigating structure-

activity relationships within the tryptamine class and for developing potential psychedelic therapeutics [1]

[3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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